1,3-Dioxolane-4-methanol, 2-ethyl-

Description

Contextualization within Cyclic Acetal (B89532) Chemistry and Dioxolane Derivatives

1,3-Dioxolane-4-methanol (B150769), 2-ethyl- is a derivative of 1,3-dioxolane (B20135), which is a heterocyclic acetal. wikipedia.org Acetals are formed from the reaction of an aldehyde or a ketone with an alcohol. libretexts.org When a diol (a molecule with two alcohol groups) is used, a cyclic acetal is formed. libretexts.org The 1,3-dioxolane ring system is a five-membered ring containing two oxygen atoms at positions 1 and 3. wikipedia.org This structure is a common feature in a variety of organic molecules and is often employed as a protecting group for carbonyl functionalities in multi-step syntheses. wikipedia.orglibretexts.org The stability of cyclic acetals, particularly the dioxolane ring, in neutral to strongly basic conditions makes them ideal for this purpose. libretexts.org

Dioxolane derivatives, as a class, have found diverse applications, serving as solvents, intermediates in chemical synthesis, and components in various industrial formulations. silverfernchemical.comslchemtech.com For instance, 1,3-dioxolane itself is utilized as a solvent and a comonomer in the production of polyacetals. wikipedia.org The versatility of the dioxolane framework allows for the introduction of various substituents, leading to a wide array of derivatives with tailored properties.

Structural Characteristics and Potential Stereoisomerism of 1,3-Dioxolane-4-methanol, 2-ethyl-

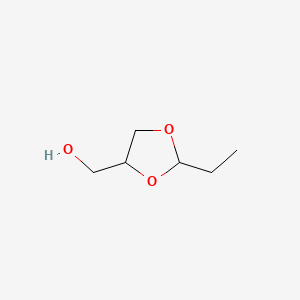

The molecular structure of 1,3-Dioxolane-4-methanol, 2-ethyl- is characterized by a 1,3-dioxolane ring substituted with an ethyl group at the 2-position and a hydroxymethyl group (-CH2OH) at the 4-position. The presence of two chiral centers in the molecule, at the C2 and C4 positions of the dioxolane ring, gives rise to the possibility of stereoisomerism. This means that the compound can exist as different stereoisomers (enantiomers and diastereomers), which have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.

The specific spatial arrangement of the ethyl and hydroxymethyl groups relative to the dioxolane ring defines the cis and trans isomers. The existence of these stereoisomers can significantly influence the compound's physical properties and biological activity. The IUPAC name for this compound is (2-ethyl-1,3-dioxolan-4-yl)methanol. nih.gov

Academic Significance and Interdisciplinary Research Relevance within Organic Chemistry

The academic interest in 1,3-Dioxolane-4-methanol, 2-ethyl- and related dioxolane derivatives stems from their utility in synthetic organic chemistry. The formation and cleavage of the dioxolane ring serve as a fundamental strategy for protecting carbonyl groups during complex molecular syntheses. libretexts.org Furthermore, the chiral nature of many dioxolane derivatives, including 1,3-Dioxolane-4-methanol, 2-ethyl-, makes them valuable as chiral building blocks or auxiliaries in asymmetric synthesis.

Research into dioxolane derivatives extends into various interdisciplinary fields. For example, they are investigated for their potential applications in medicinal chemistry and as components in the development of novel materials. The study of their synthesis, reactivity, and structural properties contributes to a deeper understanding of fundamental principles in organic chemistry, including reaction mechanisms, stereochemistry, and the structure-property relationships of heterocyclic compounds. researchgate.net

Chemical and Physical Properties of 1,3-Dioxolane-4-methanol, 2-ethyl-

| Property | Value |

| Molecular Formula | C6H12O3 |

| Molecular Weight | 132.16 g/mol |

| IUPAC Name | (2-ethyl-1,3-dioxolan-4-yl)methanol |

| CAS Number | 5695-97-6 |

| SMILES | CCC1OCC(O1)CO |

| InChI | InChI=1S/C6H12O3/c1-2-6-8-4-5(3-7)9-6/h5-7H,2-4H2,1H3 |

| InChIKey | KZODGPRCEZYZRW-UHFFFAOYSA-N |

Data sourced from PubChem CID 546241 nih.gov

Related Dioxolane Derivatives and their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,3-Dioxolane | C3H6O2 | 74.08 | 646-06-0 |

| 1,3-Dioxolane-4-methanol, 2,2-dimethyl- | C6H12O3 | 132.16 | 100-79-8 |

| 1,3-Dioxolane, 2-ethyl-4-methyl- | C6H12O2 | 116.16 | 4359-46-0 |

| (2-ethyl-2-methyl-1,3-dioxolan-4-yl)methanol | C7H14O3 | 146.18 | 3842-72-6 |

| 1,3-Dioxolane-4-methanol, 2-ethenyl-, cis- | C6H10O3 | 130.14 | 16081-26-8 |

Data sourced from various chemical databases. wikipedia.orgnist.govnist.govchemicalbook.comnih.gov

Structure

3D Structure

Properties

IUPAC Name |

(2-ethyl-1,3-dioxolan-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-2-6-8-4-5(3-7)9-6/h5-7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZODGPRCEZYZRW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1OCC(O1)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50338082 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53951-44-3 | |

| Record name | 1,3-Dioxolane-4-methanol, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50338082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemoenzymatic Approaches

Acid-Catalyzed Acetalization Pathways for 1,3-Dioxolane-4-methanol (B150769) Derivatives

The formation of the 1,3-dioxolane (B20135) ring from glycerol (B35011) is a cornerstone of its derivatization. This process, known as acetalization or ketalization, involves the reaction of glycerol with an aldehyde or a ketone in the presence of an acid catalyst.

The direct reaction of glycerol with aldehydes or ketones under acidic conditions is a common method for producing 1,3-dioxolane-4-methanol derivatives. mdpi.comfrontiersin.org Glycerol, a triol, can react to form two different ring structures: a five-membered 1,3-dioxolane ring (from reaction at the 1,2-positions) and a six-membered 1,3-dioxane (B1201747) ring (from reaction at the 1,3-positions). thieme-connect.de For the synthesis of 1,3-dioxolane-4-methanol, 2-ethyl-, the specific aldehyde required is propanal.

The reaction is typically carried out by heating a mixture of glycerol, the aldehyde or ketone, and an acid catalyst. nacatsoc.org A significant challenge in this synthesis is the formation of water as a byproduct, which can hinder the reaction's forward progress and reduce the catalyst's effectiveness. nacatsoc.org To circumvent this, methods to continuously remove water, such as azeotropic distillation using a Dean-Stark apparatus, are often employed. google.com

The choice of aldehyde or ketone is crucial as it determines the substituent at the 2-position of the dioxolane ring. For instance, reacting glycerol with acetone (B3395972) yields 2,2-dimethyl-1,3-dioxolane-4-methanol, commonly known as solketal (B138546). frontiersin.orgthieme-connect.de

The yield and selectivity of the acetalization reaction are heavily dependent on the choice of catalyst and the reaction conditions. Both homogeneous and heterogeneous acid catalysts are utilized in this process. rsc.org

Homogeneous Catalysts: Conventional homogeneous catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and phosphoric acid (H₃PO₄). google.comrsc.org While effective, these catalysts can be difficult to separate from the reaction mixture and may lead to corrosion and waste disposal issues. Phosphoric acid has been noted to produce cleaner products compared to p-toluenesulfonic acid. google.com

Heterogeneous Catalysts: To address the drawbacks of homogeneous catalysts, a wide array of solid acid catalysts have been investigated. These include zeolites (like HBeta and HZSM-5), ion-exchange resins (such as Amberlyst-15), and various metal oxides. frontiersin.orgnacatsoc.org Heterogeneous catalysts offer the advantages of easy separation, reusability, and often, improved selectivity. For example, sulfated zirconia has demonstrated high glycerol conversion and selectivity towards solketal. frontiersin.org The acidity and surface area of the catalyst are critical factors influencing its activity. rsc.org

Reaction Conditions: Key reaction parameters that influence the outcome include temperature, reaction time, and the molar ratio of reactants. Increasing the reaction temperature generally increases the reaction rate, but can also lead to side reactions. The molar ratio of the aldehyde or ketone to glycerol is also a significant factor; an excess of the carbonyl compound can drive the equilibrium towards the product side. mdpi.com For instance, in the synthesis of solketal, increasing the acetone to glycerol molar ratio from 1:1 to 4:1 enhanced glycerol conversion from 40% to 86.5%. mdpi.com

| Catalyst | Glycerol Conversion (%) | Selectivity to 1,3-Dioxolane Derivative (%) | Reaction Conditions | Reference |

|---|---|---|---|---|

| Sulfated Zirconia | ~98 | ~97 (for solketal) | Not specified | frontiersin.org |

| Amberlyst-15 | 50 | Not specified | Glycerol/formaldehyde molar ratio 1:1, 348 K | mdpi.com |

| Phosphomolybdic Acid (PMA) | >95 | Complete regiospecificity | Glycerol-PMA complex, reflux with acetone | thieme-connect.deepa.gov |

| AuCl₃ | Up to 94 (for acetals) | Not specified | Mild reaction conditions, 4 h | mdpi.com |

Regioselective and Stereoselective Synthesis of 1,3-Dioxolane-4-methanol, 2-ethyl-

Achieving high regioselectivity (favoring the five-membered ring over the six-membered ring) and stereoselectivity (controlling the spatial arrangement of atoms) is crucial for producing pure 1,3-dioxolane-4-methanol, 2-ethyl-, especially for applications requiring specific isomers.

The synthesis of enantiomerically pure 1,3-dioxolane-4-methanol derivatives is of significant interest, particularly for pharmaceutical applications. thieme-connect.de This can be achieved through several strategies:

Starting from Chiral Precursors: One approach is to start with an optically active three-carbon synthon, such as (R)- or (S)-3-chloro-1,2-propanediol. Acetalization of this chiral diol followed by subsequent chemical transformations can yield the desired enantiomerically pure product. google.com

Use of Chiral Catalysts: Asymmetric catalysis provides an elegant route to chiral 1,3-dioxolanes. Chiral catalysts, such as those based on rhodium(II) complexes, have been developed for the asymmetric synthesis of chiral 1,3-dioxoles with high enantioselectivity. rsc.orgdigitellinc.com Chiral binaphthyldiimine-Ni(II) complexes have also been shown to catalyze the asymmetric cycloaddition to form cis-1,3-dioxolanes with high diastereo- and enantioselectivities. organic-chemistry.org

Chiral Auxiliaries: The use of chiral auxiliaries, such as mandelic acid, can be employed in the synthesis of chiral 1,3-dioxolan-4-ones, which can then be converted to the desired alcohol. acs.org

Enzymatic methods offer a powerful tool for the synthesis of optically active compounds due to the high stereoselectivity of enzymes.

Enzymatic Kinetic Resolution: This technique involves the use of an enzyme, typically a lipase, to selectively acylate one enantiomer of a racemic mixture of 1,3-dioxolane-4-methanol derivatives, leaving the other enantiomer unreacted. researchgate.net The acylated and unreacted enantiomers can then be separated. Lipases, such as those from Pseudomonas cepacia and Candida rugosa, have been successfully used for the kinetic resolution of various 1,3-dioxolane-4-methanol derivatives. researchgate.netmdpi.com The efficiency of the resolution is often described by the enantiomeric ratio (E value).

Dynamic Kinetic Resolution (DKR): DKR is an even more efficient process where the unreacted enantiomer is continuously racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomerically pure product. mdpi.com This strategy has been applied to the synthesis of various chiral molecules.

| Enzyme | Substrate | Process | Key Finding | Reference |

|---|---|---|---|---|

| Lipase AK (from Pseudomonas sp.) | Racemic 2-substituted 1,3-dioxolane-4-methanols | Acylation | Demonstrated separation of cis/trans isomers and enantiomers. | researchgate.net |

| Candida rugosa lipase | Racemic 1-(isopropylamine)-3-phenoxy-2-propanol (a β-blocker precursor) | Kinetic Resolution | Achieved high enantiomeric purity of the product. | mdpi.com |

Advanced Functionalization Strategies for 1,3-Dioxolane-4-methanol, 2-ethyl- Precursors

The hydroxymethyl group at the 4-position of the 1,3-dioxolane ring serves as a handle for further chemical modifications. For instance, 2-methyl-1,3-dioxolane-2-ethanol (B1585420) can be prepared from 4-hydroxy-2-butanone (B42824) and ethylene (B1197577) glycol. researchgate.net This alcohol can then be converted to the corresponding bromo derivative, 2-(2-bromoethyl)-2-methyl-1,3-dioxolane, which is a useful synthetic equivalent for methyl vinyl ketone. researchgate.net Such functionalization strategies expand the synthetic utility of 1,3-dioxolane-4-methanol derivatives, allowing for their incorporation into more complex molecular architectures.

Chemical Reactivity and Mechanistic Studies

Dioxolane Ring Opening and Stability Analysis

The stability of the 1,3-dioxolane (B20135) ring is a critical aspect of its chemistry, particularly its susceptibility to cleavage under various conditions.

The hydrolysis of 2-ethyl-1,3-dioxolane-4-methanol involves the acid-catalyzed cleavage of the acetal (B89532) linkage to yield glycerol (B35011), propionaldehyde, and the corresponding alcohol. The kinetics of this ring-opening reaction are significantly influenced by the pH of the medium. Studies on the closely related compound, 2-ethyl-4-methyl-1,3-dioxolane (B3021168), show that hydrolysis occurs rapidly at a low pH of 3. researchgate.net At a neutral pH of 7, the stability is questionable, while at a pH of 9, the compound is stable, indicating that the ring cleavage is highly dependent on acidic conditions. researchgate.net

The recovery of ethylene (B1197577) glycol from the hydrolysis of 2-ethyl-1,3-dioxolane (B3050401) (2ED) has been studied using reactive distillation. researchgate.net In these processes, solid acid catalysts, such as cation exchange resins, are employed to facilitate the hydrolysis. researchgate.net The reaction kinetics and thermodynamic parameters have been investigated, leading to the development of rigorous models for the process. researchgate.net The choice of solvent and catalyst is crucial for controlling the reaction equilibrium and rate.

Table 1: pH Effect on the Stability of a Related Dioxolane

| pH Level | Observed Stability of 2-ethyl-4-methyl-1,3-dioxolane researchgate.net |

|---|---|

| 3 | Rapid hydrolysis |

| 7 | Questionable stability, potential for slow hydrolysis |

| 9 | Stable, minimal to no hydrolysis |

The proposed mechanism is a stepwise process where the rate-determining step involves a concerted, non-synchronous four-centered cyclic transition state. researchgate.net This leads to the formation of an unstable intermediate that rapidly decomposes. researchgate.net For 2-ethyl-1,3-dioxolane-4-methanol, the expected products of thermal decomposition would be ethylene glycol and propionaldehyde. The reaction rate is heavily dependent on temperature, with studies on related ketals being conducted in a temperature range of 459-490 °C. researchgate.net

Table 2: Arrhenius Parameters for Thermal Decomposition of Related 1,3-Dioxolanes researchgate.net

| Compound | log A (s⁻¹) | Ea (kJ/mol) |

|---|---|---|

| 2-methyl-1,3-dioxolane (B1212220) | 13.61 ± 0.12 | 242.1 ± 1.0 |

| 2,2-dimethyl-1,3-dioxolane (B146691) | 14.16 ± 0.14 | 253.7 ± 2.0 |

Reactions Involving the Primary Alcohol Functionality at C-4

The hydroxymethyl group at the C-4 position is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

The primary alcohol of 1,3-dioxolane-4-methanol (B150769) derivatives can be readily derivatized through esterification and etherification reactions. google.comgoogle.com Esterification is commonly achieved by reacting the alcohol with carboxylic acids or their derivatives, often in the presence of an acid catalyst like p-toluenesulfonic acid (PTSA). nih.gov For instance, the reaction of solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), a closely related compound, with various fatty acids at 60 °C selectively yields the corresponding fatty acid solketal esters (FASEs) in high yields. nih.gov

Etherification can be accomplished by reacting the alcohol with an alkyl halide in the presence of a base, or through other standard ether synthesis protocols. google.com These derivatization reactions are fundamental in synthetic chemistry for creating building blocks with tailored properties. google.comgoogle.com

Table 3: Esterification of Solketal with Various Fatty Acids nih.gov

| Fatty Acid | Reaction Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|

| Caprylic acid (C8:0) | 4 | >99 | 80 |

| Lauric acid (C12:0) | 4 | >99 | 85 |

| Palmitic acid (C16:0) | 4 | >99 | 97 |

| Stearic acid (C18:0) | 4 | >99 | >99 |

Conditions: T = 60 °C, 1.5 molar equivalents of solketal, 5 wt % PTSA catalyst.

The primary alcohol of the hydroxymethyl group is susceptible to oxidation. The oxidation of the closely related (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol can yield the corresponding aldehyde, (S)-Glyceraldehyde acetonide. sigmaaldrich.com Further oxidation under stronger conditions would produce the corresponding carboxylic acid. A variety of oxidizing agents can be employed for this transformation. For example, the oxidation of acetals to esters can be achieved using molecular oxygen with catalysts like N-hydroxyphthalimide (NHPI) and Co(OAc)₂. organic-chemistry.org Cyclic acetals are generally stable to mild high-valent chromium reagents. organic-chemistry.org

The primary alcohol group is already in a reduced state and is not susceptible to further reduction under standard chemical conditions.

Reactivity Modulated by the 2-Ethyl Substituent

The ethyl group at the C-2 position of the dioxolane ring plays a significant role in modulating the compound's reactivity. Its influence is primarily electronic and steric.

Electronically, the ethyl group is an electron-donating group. This property can stabilize any potential carbocation-like character that develops at the C-2 carbon during acid-catalyzed hydrolysis. This stabilization can affect the rate of the ring-opening reaction compared to an unsubstituted or electron-withdrawing group at the same position.

Sterically, the ethyl group can hinder the approach of reactants to the acetal center. This steric hindrance can influence the rates of both formation and cleavage of the dioxolane ring. A comparison of the thermal decomposition rates of 2-methyl- and 2,2-dimethyl-1,3-dioxolane shows that substitution at the C-2 position has a clear impact on the activation energy and stability of the ring, a principle that extends to the 2-ethyl substituent. researchgate.net The presence of alkyl chains can also introduce hydrophobic characteristics to the molecule. solubilityofthings.com

Role as a Protecting Group in Complex Organic Synthesis and its Cleavage Chemistry

The 1,3-dioxolane moiety within (2-ethyl-1,3-dioxolan-4-yl)methanol serves as a classic protecting group for a 1,2-diol, in this case, the primary and secondary hydroxyl groups of glycerol. This protection strategy is fundamental in multi-step syntheses where the diol functionality needs to be masked to allow for selective reaction at another site, such as the free primary hydroxyl group of the parent molecule.

The formation of this protected structure involves the acid-catalyzed reaction of glycerol with propanal. The ethyl group at the C2 position of the dioxolane ring originates from the three-carbon aldehyde. Standard procedures for such acetalizations often employ a Brønsted or Lewis acid catalyst with azeotropic removal of water to drive the equilibrium towards the product. organic-chemistry.org

The primary advantage of using the dioxolane as a protecting group is its stability under a wide range of non-acidic conditions, particularly towards nucleophiles and bases. organic-chemistry.org This robustness allows for various chemical transformations to be performed on other parts of the molecule without affecting the protected diol.

The cleavage of the 2-ethyl-1,3-dioxolane group, or deprotection, is typically achieved under acidic conditions. The mechanism involves protonation of one of the dioxolane oxygen atoms, followed by ring opening and subsequent hydrolysis to regenerate the diol and propanal. The lability of the acetal to acid allows for its removal under relatively mild conditions, preserving other acid-sensitive functional groups if carefully controlled. The chemistry is analogous to that of the more commonly cited solketal (2,2-dimethyl-1,3-dioxolane-4-methanol), where acidic aqueous or alcoholic solutions are used for deprotection. wikipedia.orgresearchgate.net A variety of acid catalysts can be employed for this purpose, offering a range of options depending on the substrate's sensitivity.

Table 1: General Conditions for the Cleavage of 1,3-Dioxolane Protecting Groups This table is based on the general chemistry of 1,3-dioxolanes and is applicable to the 2-ethyl derivative.

| Catalyst Type | Reagents/Conditions | Notes | Reference |

|---|---|---|---|

| Brønsted Acid | Aqueous Acid (e.g., HCl, H₂SO₄, Acetic Acid) | Standard hydrolysis conditions. Acetic acid can be used for sensitive substrates. | organic-chemistry.orgresearchgate.net |

| Lewis Acid | Er(OTf)₃ in wet nitromethane | Gentle and chemoselective for acetals and ketals. | organic-chemistry.org |

| Lewis Acid | Ce(OTf)₃ in wet nitromethane | Effective at nearly neutral pH, offering high selectivity. | organic-chemistry.org |

| Iodine | Catalytic I₂ in acetone (B3395972) | Deprotection under neutral conditions. | organic-chemistry.org |

Explorations in Polymerization Chemistry (e.g., as a potential monomer for specialty polymers)

While direct reports on the polymerization of 1,3-Dioxolane-4-methanol, 2-ethyl- are not prominent in the literature, its structure suggests significant potential as a monomer for creating specialty polymers. The presence of a reactive primary hydroxyl group is key to this potential, allowing it to act as an initiator or be modified into a polymerizable unit.

One potential pathway is its use as an initiator for ring-opening polymerization (ROP) of cyclic esters (like lactide or caprolactone) or other monomers. In this role, the hydroxyl group would initiate the polymerization, incorporating the (2-ethyl-1,3-dioxolan-4-yl)methyl moiety as the end-group of the resulting polymer chain.

A more direct route to incorporating this molecule into a polymer backbone involves its chemical modification. The primary alcohol can be esterified with polymerizable groups, such as acrylic or methacrylic acid, to form a vinyl monomer. This new monomer could then undergo free-radical polymerization. This strategy is well-documented for similar structures; for instance, (2-oxo-1,3-dioxolan-4-yl) methyl methacrylate (B99206) (GCMA) is used to synthesize polymers bearing cyclic carbonate groups. researchgate.netresearchgate.net The resulting polymers containing the 2-ethyl-1,3-dioxolane moiety in the side chain would possess unique properties, such as altered hydrophilicity and the potential for post-polymerization modification via the acetal group.

Furthermore, the dioxolane ring itself can be a site of reactivity. Ring-opening polymerization of certain 1,3-dioxolane derivatives, such as 1,3-dioxolan-4-ones, is a known method for producing functional polyesters. rsc.orgmdpi.com Although the structure of 1,3-Dioxolane-4-methanol, 2-ethyl- does not lend itself directly to this type of ROP, it highlights the versatility of the dioxolane scaffold in polymer synthesis. The development of copolymers using monomers derived from this compound could lead to materials with tunable properties for various applications. nih.gov

Table 2: Comparison of 1,3-Dioxolane-4-methanol, 2-ethyl- with Polymerizable Analogs

| Compound | Structure | Polymerization Route |

|---|---|---|

| 1,3-Dioxolane-4-methanol, 2-ethyl- |  |

Potential as an initiator for ROP; can be functionalized (e.g., to a methacrylate) for FRP. |

| (2-Oxo-1,3-dioxolan-4-yl) methyl methacrylate (GCMA) |  |

Free-Radical Polymerization (FRP) via the methacrylate group. researchgate.netresearchgate.net |

| 2,2,5-Trimethyl-1,3-dioxolan-4-one |  |

Organocatalyzed Ring-Opening Polymerization (ROP). mdpi.com |

Advanced Analytical and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: Regio- and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of "1,3-Dioxolane-4-methanol, 2-ethyl-". Both ¹H and ¹³C NMR are employed to map the connectivity of atoms and to determine the regiochemistry and stereochemistry of the molecule.

¹H NMR Spectroscopy provides information on the chemical environment of protons. Key expected signals for "1,3-Dioxolane-4-methanol, 2-ethyl-" would include:

Multiplets corresponding to the protons on the dioxolane ring.

Signals for the ethyl group protons, specifically a triplet for the methyl group and a quartet for the methylene (B1212753) group.

Resonances for the protons of the methanol (B129727) group.

¹³C NMR Spectroscopy complements the proton data by providing information about the carbon skeleton. Distinct signals are expected for each unique carbon atom in the molecule, including the carbons of the dioxolane ring, the ethyl group, and the methanol substituent.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning proton and carbon signals and confirming the connectivity between them. NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to probe through-space interactions, which is crucial for determining the relative stereochemistry of the substituents on the dioxolane ring. The coupling constants observed in the ¹H NMR spectrum also provide vital information regarding the dihedral angles between adjacent protons, further aiding in stereochemical assignments.

Mass Spectrometry (MS): Fragmentation Patterns and Molecular Identity Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "1,3-Dioxolane-4-methanol, 2-ethyl-" and to gain insights into its structure through the analysis of its fragmentation patterns.

When subjected to ionization in a mass spectrometer, the molecule will fragment in a characteristic manner. The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the intact molecule, as well as several fragment ion peaks. The fragmentation of the dioxolane ring and the loss of the ethyl and methanol substituents will produce a unique fragmentation pattern that serves as a fingerprint for the compound. nih.gov By comparing the observed mass spectrum with library data, such as that from the NIST 2020 software, the chemical structure and IUPAC nomenclature can be confirmed. nih.gov

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the elemental formula with high accuracy. This is a critical step in confirming the molecular identity of a newly synthesized or isolated compound.

High-Resolution Chromatographic Separations

Gas Chromatography (GC) for Isomer Analysis and Purity Assessment

Gas chromatography (GC) is a primary technique for assessing the purity of "1,3-Dioxolane-4-methanol, 2-ethyl-" and for separating its potential isomers. nih.gov When coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC provides both quantitative and qualitative information about the sample. nih.govtu.ac.th

The compound is volatilized and passed through a capillary column, where it is separated from impurities and isomers based on differences in boiling points and interactions with the stationary phase. nih.govtu.ac.th The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification. The peak area in the resulting chromatogram is proportional to the concentration of the compound, allowing for the determination of its purity. GC-MS analysis of plant extracts has successfully identified "1,3-Dioxolane-4-methanol, 2-ethyl-" as a component. researchgate.netsrce.hr

High-Performance Liquid Chromatography (HPLC), including Chiral HPLC for Enantiomeric Excess Determination

High-performance liquid chromatography (HPLC) is another essential chromatographic technique for the analysis of "1,3-Dioxolane-4-methanol, 2-ethyl-". It is particularly useful for non-volatile or thermally labile compounds.

Due to the presence of a stereocenter at the 4-position of the dioxolane ring, "1,3-Dioxolane-4-methanol, 2-ethyl-" can exist as a pair of enantiomers. Chiral HPLC is the method of choice for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. This is a critical analysis in asymmetric synthesis, where the goal is to produce one enantiomer in excess.

Infrared (IR) and Raman Spectroscopy: Vibrational Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. researchgate.net These techniques are used to identify the functional groups present in "1,3-Dioxolane-4-methanol, 2-ethyl-".

IR Spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. Characteristic absorption bands in the IR spectrum can be assigned to specific functional groups:

A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group.

C-H stretching vibrations of the alkyl groups (ethyl and the dioxolane ring) typically appear in the 2850-3000 cm⁻¹ region.

Strong C-O stretching vibrations characteristic of the acetal (B89532) group in the dioxolane ring are expected in the 1000-1200 cm⁻¹ range.

Raman Spectroscopy involves the inelastic scattering of monochromatic light. It provides information about vibrational modes that are often weak or absent in the IR spectrum. For "1,3-Dioxolane-4-methanol, 2-ethyl-", Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the carbon backbone and the C-C stretching of the ethyl group.

X-ray Diffraction: Solid-State Structure and Absolute Configuration Determination (for crystalline derivatives)

X-ray diffraction is the most powerful technique for determining the three-dimensional structure of a molecule in the solid state. If "1,3-Dioxolane-4-methanol, 2-ethyl-" or a suitable crystalline derivative can be prepared, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles.

Crucially, for chiral molecules, X-ray diffraction can be used to determine the absolute configuration of the stereocenters, provided that the crystal is non-centrosymmetric and often with the inclusion of an atom with anomalous scattering properties. This provides an unambiguous assignment of the R/S configuration at the C4 position of the dioxolane ring. This information is invaluable for understanding the stereochemical outcome of synthetic reactions and for structure-activity relationship studies.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely applied to predict molecular geometries, energies, and other electronic properties with a favorable balance between accuracy and computational cost.

For (2-ethyl-1,3-dioxolan-4-yl)methanol, DFT calculations can determine the optimized ground-state geometry, minimizing the total energy of the molecule. From this, key electronic properties can be derived. The distribution of electron density, for instance, reveals the polar nature of the molecule, highlighting the electronegative oxygen atoms in the dioxolane ring and the hydroxyl group, which are crucial for the compound's solubility and intermolecular interactions. solubilityofthings.com

DFT also allows for the calculation of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A larger gap implies higher stability. While specific DFT studies on this exact molecule are not prevalent in public literature, the computed properties available provide a basis for such theoretical analysis. nih.gov

Table 1: Computed Molecular Properties for (2-ethyl-1,3-dioxolan-4-yl)methanol

This table summarizes key molecular properties for 1,3-Dioxolane-4-methanol (B150769), 2-ethyl-, many of which can be calculated using DFT methods. nih.gov

| Property | Value | Source |

| Molecular Formula | C₆H₁₂O₃ | PubChem nih.gov |

| Molecular Weight | 132.16 g/mol | PubChem nih.gov |

| IUPAC Name | (2-ethyl-1,3-dioxolan-4-yl)methanol | PubChem nih.gov |

| InChI Key | KZODGPRCEZYZRW-UHFFFAOYSA-N | PubChem nih.gov |

| SMILES | CCC1OCC(O1)CO | PubChem nih.gov |

| Topological Polar Surface Area | 38.7 Ų | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

Reaction Mechanism Predictions and Transition State Calculations

Theoretical modeling is invaluable for elucidating the pathways of chemical reactions. For dioxolanes, a common and important reaction is acid-catalyzed hydrolysis, which cleaves the acetal (B89532) group. Computational methods, particularly DFT, can be used to map the potential energy surface of this reaction for (2-ethyl-1,3-dioxolan-4-yl)methanol.

The process involves modeling the reactant, intermediate species, and the final products. A key objective is to locate the transition state (TS)—the highest energy point along the reaction coordinate. The structure and energy of the transition state are calculated to determine the activation energy barrier, which governs the reaction rate. For analogous dioxolanes, studies have shown that hydrolysis can proceed through mechanisms where the polarity of the solvent plays a significant role in stabilizing the transition states.

By calculating the geometries and energies of all stationary points on the potential energy surface, a detailed reaction profile can be constructed. This profile provides a step-by-step understanding of bond-breaking and bond-forming processes, offering insights that are often difficult to obtain through experimental means alone.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure of (2-ethyl-1,3-dioxolan-4-yl)methanol is not rigid. The five-membered dioxolane ring typically adopts puckered conformations, such as the envelope or twist forms, to relieve ring strain. Furthermore, the ethyl and hydroxymethyl substituents can rotate around their single bonds, leading to a complex landscape of different conformers.

Conformational analysis using computational methods involves systematically exploring these degrees of freedom to identify the most stable, low-energy conformers. The relative energies of these conformers can be calculated, and their populations at a given temperature can be estimated using Boltzmann statistics. The presence of the hydroxyl group allows for the formation of intramolecular hydrogen bonds between the -OH group and one of the oxygen atoms of the dioxolane ring, which can significantly stabilize certain conformations.

Intermolecular interactions are also critical to the bulk properties of the compound. The hydroxyl group can act as both a hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds in the liquid state. solubilityofthings.com These interactions are responsible for properties like its boiling point and viscosity. Computational models can quantify the strength of these hydrogen bonds and simulate the resulting supramolecular structures.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling

Quantitative Structure-Reactivity Relationship (QSRR) models aim to establish a mathematical correlation between a molecule's structural or computed properties (descriptors) and its chemical reactivity. For a series of related dioxolane compounds, a QSRR model could be developed to predict a specific type of reactivity, such as the rate of hydrolysis.

To build a QSRR model for (2-ethyl-1,3-dioxolan-4-yl)methanol and its analogs, one would first compute a variety of molecular descriptors. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific steric parameters describing the bulk of substituents.

Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.

These calculated descriptors would then be statistically correlated with experimentally measured reactivity data for the series of compounds. The resulting equation forms the QSRR model, which can be used to predict the reactivity of new, untested compounds in the same class.

Table 2: Illustrative Descriptors for a Hypothetical QSRR Model

This table shows examples of descriptors that could be used to build a QSRR model for predicting the hydrolysis rate of dioxolane derivatives.

| Descriptor Type | Example Descriptor | Relevance |

| Electronic | Charge on C2 Carbon | The reaction center for hydrolysis. |

| Electronic | LUMO Energy | Relates to susceptibility to nucleophilic attack. |

| Steric | Sterimol L parameter (ethyl group) | Quantifies the steric bulk at the reaction center. |

| Topological | Polar Surface Area (TPSA) | Correlates with solvation and transport properties. nih.gov |

Molecular Dynamics Simulations for Solvent Effects and Conformational Dynamics

While quantum methods like DFT are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. An MD simulation models the motions of atoms and molecules over time by solving Newton's equations of motion.

For (2-ethyl-1,3-dioxolan-4-yl)methanol, MD simulations can provide a detailed picture of its conformational dynamics. This includes the rates of interconversion between different ring puckers and the rotational dynamics of its side chains. Such simulations can be performed for an isolated molecule in the gas phase or, more realistically, in the presence of a solvent.

MD simulations are particularly powerful for studying solvent effects. By explicitly including solvent molecules (e.g., water or methanol) in the simulation box, one can observe how the solvent organizes around the solute molecule. solubilityofthings.comresearchgate.net These simulations can reveal the structure of the solvation shells and the dynamics of hydrogen bonding between the solute and the solvent. researchgate.net Studies on the parent 1,3-dioxolane (B20135) have used MD simulations to understand its interaction with water, which is crucial for applications where it is used as a hydrate (B1144303) inhibitor. researchgate.net This approach allows for the calculation of properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from the solute, providing a microscopic view of solvation.

Compound Index

Research Applications and Transformative Chemical Roles

Design and Synthesis of Complex Organic Molecules as Chiral Building Blocks

1,3-Dioxolane-4-methanol (B150769), 2-ethyl- and its derivatives are significant as chiral building blocks in the design and synthesis of complex organic molecules. The stereochemistry of the dioxolane ring, particularly when derived from chiral precursors like glycerol (B35011), provides a scaffold for creating enantiomerically pure compounds. thieme-connect.de This is crucial in the pharmaceutical industry, where the biological activity of a drug is often dependent on its specific three-dimensional structure.

The synthesis of these dioxolane-based compounds often involves the reaction of a diol with an aldehyde or ketone. For instance, the reaction of glycerol with an appropriate acetalizing agent can yield optically active 1,3-dioxolane-4-methanol compounds. google.comgoogle.com These chiral building blocks can then be utilized in the synthesis of a variety of complex molecules, including pharmaceuticals and agrochemicals. ontosight.ai

Derivatives of 1,3-dioxolane-4-methanol can be used to introduce specific functionalities into a larger molecule. The hydroxymethyl group, for example, can be a site for further chemical transformations. The ability to create stereochemically defined structures makes these compounds essential tools in asymmetric synthesis.

Precursors for Specialty Polymers and Functional Materials

The versatile structure of 1,3-Dioxolane-4-methanol, 2-ethyl- also makes it a valuable precursor for the development of specialty polymers and functional materials. The vinyl derivatives of dioxolanes, for instance, are useful in polymer chemistry for creating vinyl ethers. These monomers can be polymerized to form materials with unique properties.

The reactivity of the functional groups on the dioxolane ring allows for its incorporation into polymer backbones or as side chains, influencing the final properties of the material. For example, the presence of the dioxolane ring can affect the thermal stability, solubility, and mechanical properties of the resulting polymer. Research has explored the use of similar dioxolane structures in the creation of polymers for applications such as gas separation membranes and in the development of new polymeric materials with specific functionalities. ontosight.ai The ability to tailor the structure of the dioxolane precursor allows for the fine-tuning of the properties of the resulting polymers for specific applications.

Development of Novel Reagents and Catalysts (e.g., in ruthenium-mediated synthesis)

The field of catalysis has seen the application of dioxolane derivatives in the development of novel reagents and catalysts. While specific research on 1,3-Dioxolane-4-methanol, 2-ethyl- in ruthenium-mediated synthesis is not extensively documented in the provided results, the general class of dioxolanes has been explored in various catalytic systems. For instance, ruthenium-catalyzed synthesis has been employed for the creation of 1,3-dioxolanes from ethylene (B1197577) glycol, carbon dioxide, and molecular hydrogen, highlighting the interaction between dioxolanes and transition metal catalysts. researchgate.net

The functional groups on the dioxolane ring can be modified to create ligands that can coordinate with metal centers, such as ruthenium, to form catalytically active complexes. These catalysts can then be used to mediate a variety of organic transformations with high selectivity and efficiency. The development of such catalysts is a continuous area of research with the potential to lead to more sustainable and efficient chemical processes.

Exploration of Biological Interactions at a Molecular Level

The study of 1,3-Dioxolane-4-methanol, 2-ethyl- and its analogs provides insights into biological interactions at the molecular level. Dioxolane derivatives have been investigated for a range of biological activities, including antimicrobial, antiviral, and anticancer properties. ontosight.ai The specific stereochemistry and functional groups of these molecules can influence how they interact with biological targets such as enzymes and receptors.

Enzyme-catalyzed transformations of dioxolane derivatives are a key area of study. For example, lipases have been used for the kinetic resolution of racemic mixtures of similar dioxolane compounds, demonstrating the specific interactions between these molecules and enzymes. chemicalbook.com Furthermore, the dioxolane structure can serve as a scaffold for the development of chemical probes. These probes can be used to study biological processes by selectively binding to and reporting on the activity of specific biomolecules.

Environmental Fate and Atmospheric Chemistry of Dioxolanes

Understanding the environmental fate and atmospheric chemistry of dioxolanes is crucial for assessing their environmental impact. Studies on related dioxolane compounds have provided insights into their degradation mechanisms. For instance, the atmospheric breakdown of some dioxolanes is initiated by reactions with hydroxyl (OH) radicals and chlorine (Cl) atoms. researchgate.net

The stability of dioxolanes in aqueous environments can be pH-dependent. For example, 2-ethyl-4-methyl-1,3-dioxolane (B3021168) has been shown to be more stable at higher pH levels and readily hydrolyzes under acidic conditions. researchgate.net The degradation products of these reactions are important to identify as they determine the ultimate environmental impact of the parent compound. Mechanistic studies of these degradation pathways help in predicting the persistence and potential for long-range transport of these chemicals in the environment.

Emerging Research Frontiers and Future Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The primary and most established method for synthesizing 2-ethyl-1,3-dioxolane-4-methanol is the acid-catalyzed acetalization of glycerol (B35011) with propionaldehyde. nih.govresearchgate.net Glycerol, a readily available and inexpensive byproduct of biodiesel production, makes this a highly attractive and sustainable route. rsc.orgconicet.gov.arresearchgate.net Research is actively focused on optimizing this process to enhance efficiency and minimize environmental impact, aligning with the principles of green chemistry. rsc.orgnih.gov

Key areas of development include:

Heterogeneous Catalysis: A shift from traditional homogeneous acid catalysts, such as sulfuric or p-toluenesulfonic acid, towards solid, reusable heterogeneous catalysts is a major trend. frontiersin.orgmdpi.com These catalysts, including acid-treated clays (B1170129) like montmorillonite (B579905) K-10, zeolites, and supported heteropoly acids, offer significant advantages such as simplified product purification, reduced corrosive waste, and the potential for continuous flow reactions. acs.orgrsc.orgresearchgate.net For instance, studies have demonstrated high glycerol conversion and selectivity for the desired 5-membered dioxolane ring using catalysts like SO42-/CeO2–ZrO2. nih.gov

Solvent-Free Conditions: Performing the reaction without a solvent further enhances its green credentials by reducing waste and simplifying downstream processing. rsc.orgrsc.org Microwave-assisted synthesis has also been explored to shorten reaction times and improve energy efficiency. rsc.orgresearchgate.net

Alternative Synthetic Pathways: While the acetalization of glycerol is dominant, other synthetic strategies are being explored. These can involve the reaction of an alkali metal or alkaline earth metal salt of an alcohol or carboxylic acid with a halogenomethyl-1,3-dioxolane. google.com Another patented process involves the hydrogenolysis of (S)-4-benzyloxymethyl-2,2-dimethyl-1,3-dioxolane in the presence of a palladium-carbon catalyst. google.com

Table 1: Comparison of Catalytic Systems for Glycerol Acetalization

| Catalyst Type | Advantages | Disadvantages | Representative Examples |

| Homogeneous | High activity and selectivity | Difficult to separate from product, corrosive, single-use | Sulfuric acid, p-toluenesulfonic acid mdpi.com |

| Heterogeneous | Reusable, easy to separate, less corrosive | Can have lower activity, potential for leaching | Zeolites frontiersin.org, Montmorillonite clays researchgate.net, Supported heteropoly acids rsc.org |

| Biocatalysts | High selectivity, mild reaction conditions | Can be expensive, sensitive to reaction conditions | Lipases (potential) |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chemical structure of 2-ethyl-1,3-dioxolane-4-methanol, featuring a stable dioxolane ring and a reactive primary alcohol, allows for a variety of chemical transformations. solubilityofthings.com Research is beginning to uncover novel reactivity patterns beyond simple functional group modifications.

Ring-Opening Reactions: The dioxolane ring, while generally stable, can be opened under specific acidic conditions. This reactivity can be harnessed to synthesize a range of polyol derivatives that are not easily accessible through other routes. The stability of the related 2-ethyl-4-methyl-1,3-dioxolane (B3021168) has been shown to be pH-dependent, with rapid hydrolysis occurring at low pH. researchgate.net

Oxidation and Reduction: The primary hydroxyl group can be oxidized to an aldehyde or a carboxylic acid, while the entire molecule can be subjected to reduction to yield other polyols. ncert.nic.in For instance, a patented method describes the oxidation of similar 2,2-dimethyl-1,3-dioxolane-4-methanol to the corresponding aldehyde using catalysts like TEMPO. google.com

Polymerization: The bifunctional nature of this molecule (a cyclic ether and an alcohol) makes it a promising monomer for the synthesis of novel polymers. solubilityofthings.com The hydroxyl group can initiate ring-opening polymerization of cyclic esters or ethers, or it can be incorporated into polyesters and polyurethanes. kumarmetal.com Research into glycerol-based polymers is a burgeoning field, with potential applications in biocompatible materials and biodegradable plastics. mdpi.com

Derivatization for Specific Applications: The hydroxyl group serves as a handle for introducing a wide array of functional groups through esterification or etherification. kumarmetal.com This allows for the fine-tuning of the molecule's physical and chemical properties, such as solubility and volatility, for specific applications like solvents or fuel additives. nih.gov

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is becoming an indispensable tool for accelerating research and development related to 2-ethyl-1,3-dioxolane-4-methanol. Density Functional Theory (DFT) and other molecular modeling techniques can provide deep insights into its properties and reactivity.

Predicting Reaction Mechanisms and Selectivity: Computational models can elucidate the reaction pathways for the synthesis of 2-ethyl-1,3-dioxolane-4-methanol. For example, they can help understand why the formation of the five-membered dioxolane ring is often thermodynamically favored over the six-membered dioxane isomer during the acetalization of glycerol. nih.govmdpi.com This predictive capability can guide the rational design of catalysts and the optimization of reaction conditions to maximize the yield of the desired product.

Solvent Property Prediction: The properties of 2-ethyl-1,3-dioxolane-4-methanol as a potential green solvent can be predicted using computational methods. nih.gov Parameters such as the Hansen solubility parameters and Kamlet-Taft parameters, which describe a solvent's polarity and hydrogen bonding capabilities, can be calculated to identify suitable applications and potential replacements for more hazardous conventional solvents. rsc.org

Structure-Property Relationships: Computational modeling can establish clear relationships between the molecular structure of 2-ethyl-1,3-dioxolane-4-methanol and its macroscopic properties. This understanding is crucial for designing new derivatives with tailored characteristics for specific applications in material science or as bioactive molecules.

Elucidation of Complex Biological Roles and Mechanisms at the Molecular Level

While research into the specific biological roles of 2-ethyl-1,3-dioxolane-4-methanol is still in its early stages, the known biocompatibility of its precursor, glycerol, suggests potential applications in the life sciences. ijstr.org The general class of dioxolanes is also being investigated for various biological activities. solubilityofthings.com

Future research in this area is expected to focus on:

Enzymatic Transformations: Investigating the interaction of 2-ethyl-1,3-dioxolane-4-methanol with various enzymes, such as lipases and hydrolases, could reveal pathways for its biodegradation or its potential as a substrate for biocatalytic synthesis.

Membrane Interactions: Understanding how the molecule interacts with cell membranes is crucial for any potential pharmaceutical or cosmetic application. Its amphiphilic nature, with both polar and nonpolar regions, may lead to interesting interfacial properties.

Metabolic Fate: Should this compound find use in applications where human or environmental exposure is possible, studies on its metabolic pathways will be essential. This includes identifying potential metabolites and assessing their biological activity.

Screening for Bioactivity: High-throughput screening of 2-ethyl-1,3-dioxolane-4-methanol and its derivatives against various biological targets could uncover novel therapeutic or agrochemical applications.

Application in Emerging Fields of Material Science

The unique chemical structure of 2-ethyl-1,3-dioxolane-4-methanol makes it a versatile building block for the development of new materials with advanced properties. solubilityofthings.com

Green Solvents: As a bio-based and low-toxicity compound, it is being explored as a green solvent. nih.gov Its solvent properties can be tuned by derivatization, making it a potential replacement for conventional, more hazardous solvents in various industrial processes. rsc.org The related compound, solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol), is already recognized for its potential as a green solvent. researchgate.net

Polymer Synthesis: As mentioned earlier, its potential as a monomer is a significant area of interest. It can be used to create novel polyesters, polyethers, and polyurethanes. kumarmetal.com The incorporation of the dioxolane ring into the polymer backbone can impart unique properties such as increased flexibility, altered polarity, and potential biodegradability.

Fuel Additives: Acetal (B89532) and ketal derivatives of glycerol are well-known for their application as fuel additives. rsc.orgfrontiersin.orgmdpi.com They can improve the cold flow properties of biodiesel and reduce particulate emissions. nih.gov 2-Ethyl-1,3-dioxolane-4-methanol and its esters are promising candidates in this field, contributing to the development of cleaner and more sustainable fuels.

Plasticizers and Emulsifiers: The ester derivatives of 2-ethyl-1,3-dioxolane-4-methanol, due to their expected low volatility and good compatibility with various polymers, could find use as bio-based plasticizers. Furthermore, its amphiphilic nature suggests potential as an emulsifying agent in cosmetic and food formulations. kumarmetal.com

Table 2: Potential Applications in Material Science

| Application Area | Rationale | Potential Advantages |

| Green Solvents | Bio-based origin, low toxicity | Reduced environmental impact, tunable properties nih.gov |

| Polymers | Bifunctional monomer | Bio-based polymers, unique material properties solubilityofthings.comkumarmetal.com |

| Fuel Additives | Improves fuel properties | Enhanced cold flow, reduced emissions frontiersin.orgnih.gov |

| Plasticizers | Potential for low volatility and good compatibility | Replacement for petroleum-based plasticizers |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-ethyl-1,3-dioxolane-4-methanol and its derivatives?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, starting from (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol, ethyl groups are introduced through alkylation or Grignard reactions. Purification involves flash chromatography, and yields are optimized using anhydrous solvents (e.g., THF or dichloromethane) under inert atmospheres . Derivatives like 2-(2,4-dichlorophenyl)-substituted analogs are synthesized by reacting with imidazole or triazole precursors, followed by recrystallization .

- Key Steps :

- Solvent selection (e.g., DMF for polar intermediates).

- Catalysts: Lewis acids (e.g., BF₃·Et₂O) for acetal formation.

- Analytical validation via NMR and GC-MS .

Q. How can NMR and GC-MS be utilized to characterize this compound?

- NMR Analysis :

- ¹H NMR : Peaks at δ 4.2–4.5 ppm (dioxolane ring protons), δ 3.6–3.8 ppm (methanol -CH₂OH), and δ 1.2–1.4 ppm (ethyl group) confirm structure .

- ¹³C NMR : Resonances for acetal carbons (100–110 ppm) and ethyl carbons (10–20 ppm) .

Q. What are the key physicochemical properties (e.g., solubility, stability) under varying conditions?

- Solubility :

| Solvent | Solubility (g/L) | Temperature (°C) | Reference |

|---|---|---|---|

| Water | 172 | 25 | |

| Na₂CO₃ (0.0001M) | 9.58 | 25 |

- Stability : Hydrolytically sensitive in acidic conditions (pH < 4); stable in anhydrous environments at 2–8°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

- Methodology :

- Introduce substituents (e.g., 2,4-dichlorophenyl or imidazole groups) to improve antifungal activity .

- Modify the ethyl group to longer alkyl chains (e.g., hexyl) to alter lipophilicity and membrane permeability .

- Case Study : 2-(1H-imidazol-1-ylmethyl) derivatives show enhanced activity against Candida spp. due to improved target binding .

Q. What biocatalytic approaches are promising for the sustainable synthesis of this compound?

- Biocatalysts : Daucus carota cells catalyze enantioselective reductions of ketone precursors to yield chiral alcohols .

- Conditions :

- pH 7–8, 25–30°C.

- Co-factors: NADPH regeneration systems for redox reactions.

- Advantages : Reduced waste, higher enantiomeric excess (>90%) compared to chemical synthesis .

Q. What strategies mitigate experimental hazards associated with handling this compound?

- Safety Protocols :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.